5,6,7,8-Tetrahydroisoquinolin-3(2H)-one

描述

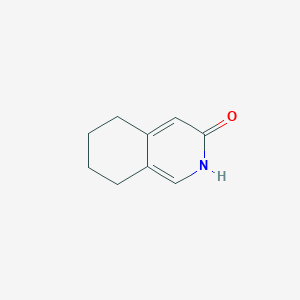

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one: is an organic compound with the molecular formula C9H11NO It is a derivative of isoquinoline, characterized by a partially saturated ring structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one can be achieved through several methods:

Reduction of Isoquinoline Derivatives: One common method involves the reduction of isoquinoline derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This process selectively reduces the aromatic ring to yield the tetrahydroisoquinoline structure.

Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as N-acylated phenylethylamines, under acidic conditions. This method typically requires strong acids like sulfuric acid or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often employs scalable hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions is optimized to ensure the selective reduction of the isoquinoline ring without over-reduction or side reactions.

化学反应分析

Pictet-Spengler Cyclization

This reaction forms tetrahydroisoquinoline derivatives via acid-catalyzed condensation with aldehydes.

- Mechanism :

- Example :

Reaction with dopamine and aldehydes (e.g., propanal) yields substituted tetrahydroisoquinolines (THI) and iso-tetrahydroisoquinolines (isoTHI) as side products .

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| Dopamine + Propanal | Phosphate buffer, 23°C | THI (Peak 2), isoTHI (Peak 3) | 45–60% |

S-Alkylation and Thorpe-Ziegler Cyclization

The thione derivative undergoes S-alkylation followed by cyclization to form fused heterocycles .

- Steps :

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| 3-Thioxo derivative | Chloroacetone | 2-Acetylthieno[2,3-c]isoquinoline | Antimicrobial agents |

Electrophilic Aromatic Substitution

The nitrogen atom and aromatic ring participate in electrophilic reactions :

- Nitration : Introduces nitro groups at para positions.

- Sulfonation : Forms sulfonic acid derivatives under acidic conditions.

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative |

| Sulfonation | H₂SO₄, 100°C | 5-Sulfo derivative |

Oxidation

- Forms N-oxide derivatives using H₂O₂/SeO₂ .

- Example :

Oxidation of the piperidinyl moiety enhances antibacterial activity .

Reduction

| Reaction | Reagent | Product |

|---|---|---|

| Ketone reduction | NaBH₄ in MeOH | 3-Hydroxy derivative |

Mannich Reaction

Forms β-amino carbonyl derivatives via condensation with formaldehyde and amines .

| Reactants | Conditions | Product |

|---|---|---|

| Tetrahydroisoquinolinone + R₂NH | HCHO, EtOH, Δ | N-Substituted β-amino ketone |

Cyclocondensation with Heterocycles

Reacts with 2,5-dimethoxytertahydrofuran in acetic acid to form pyrrolyl-fused derivatives .

- Example :

Synthesis of 1-pyrrolyl-2-substituted isoquinolines (e.g., 5a , 5b ) with antifungal activity .

Key Research Findings

- Antimicrobial Activity :

- Antioxidant Properties :

- Enzyme Inhibition :

科学研究应用

Medicinal Chemistry

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one has garnered attention for its potential therapeutic effects:

- Neuroprotective Properties : Research indicates that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

- Anticancer Activity : Various studies have shown that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines. For instance, compounds derived from this compound have been tested against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29), demonstrating significant cytotoxicity .

- Antioxidant Effects : Some derivatives have been found to possess antioxidant properties superior to Vitamin C. This characteristic is crucial in developing drugs aimed at reducing oxidative stress in cells .

Biological Applications

The compound's role extends into biological research:

- Enzyme Inhibition : New tetrahydroisoquinoline derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are critical targets in cancer therapy .

- Anti-inflammatory Effects : Studies suggest that these compounds can inhibit inflammatory pathways by modulating enzyme activity related to inflammation .

Industrial Applications

In industry, this compound is utilized for:

- Synthesis of Fine Chemicals : It serves as a precursor in the synthesis of various complex organic molecules including dyes and pigments .

- Material Science : Its derivatives are explored for their electronic and optical properties in the development of advanced materials .

Case Studies

Several case studies highlight the applications of this compound:

作用机制

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one depends on its specific application:

Enzyme Inhibition: The compound can act as an inhibitor of various enzymes by binding to their active sites. This inhibition can modulate enzymatic activity and affect metabolic pathways.

Receptor Binding: The compound can interact with specific receptors in the body, influencing signal transduction pathways. This interaction can lead to changes in cellular responses and physiological effects.

相似化合物的比较

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one can be compared with other similar compounds, such as:

Isoquinoline: Unlike this compound, isoquinoline has a fully aromatic ring structure. This difference in saturation affects their chemical reactivity and applications.

Tetrahydroisoquinoline: This compound is similar in structure but lacks the carbonyl group at the 3-position. The presence of the carbonyl group in this compound introduces additional reactivity and potential for functionalization.

Isoquinoline-3-one: This compound is an oxidized derivative of this compound. The oxidation state of the nitrogen-containing ring influences their chemical properties and biological activities.

生物活性

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one (THIQ) is an organic compound with a molecular formula of CHNO. It is a derivative of isoquinoline and has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

THIQ has been investigated for its effects on various cellular processes and molecular pathways. Its biological activity includes:

- Antitumor Effects : THIQ derivatives have shown significant cytotoxicity against a variety of cancer cell lines.

- Neuroprotective Properties : The compound exhibits potential in treating neurological disorders.

- Enzyme Inhibition : THIQ can inhibit specific enzymes, influencing metabolic pathways and signaling mechanisms.

The biological effects of THIQ are primarily mediated through:

- Enzyme Inhibition : THIQ acts as an inhibitor by binding to the active sites of various enzymes. This inhibition can modulate enzymatic activity and affect metabolic pathways crucial for cell survival and proliferation.

- Receptor Binding : The compound interacts with specific receptors, influencing signal transduction pathways. Such interactions can lead to alterations in cellular responses and physiological effects.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of THIQ derivatives on several cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| (R)-5a | A2780 | 5.4 | Induces mitochondrial membrane depolarization and ROS production |

| 7e | A549 | 0.149 | CDK2 inhibitor causing G2/M phase arrest |

| 8d | MCF7 | 0.199 | DHFR inhibitor causing S phase arrest |

The most active compound, (R)-5a, was able to induce changes in cell cycle phases and significantly increase apoptosis rates in treated cells .

Neuroprotective Effects

Studies have also explored the neuroprotective potential of THIQ derivatives in animal models. For instance, compounds were assessed for their ability to mitigate seizures induced by pentylenetetrazole (PTZ), demonstrating anticonvulsant properties . The therapeutic index (TI) was calculated to evaluate the safety and efficacy of these compounds.

Case Studies

- Anticancer Activity : A study evaluated a series of tetrahydroisoquinoline derivatives for their cytotoxic effects against human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29). Compounds exhibited IC values ranging from 5.4 to 17.2 µM, indicating significant anticancer potential .

- Neurotoxicity Assessment : The neurotoxic effects of THIQ derivatives were assessed using the "rotating rod" test in mice. Results indicated that certain compounds caused movement coordination disorders at higher doses but were effective at lower doses in preventing seizures .

属性

IUPAC Name |

5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVNEMDRBCCOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CNC(=O)C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。